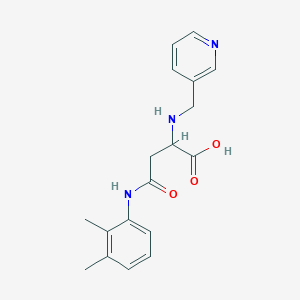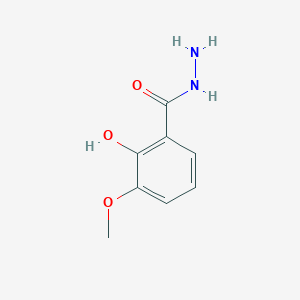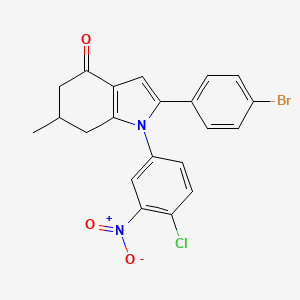
t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate
説明
T-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate, also known as BPP-3, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPP-3 is a piperazine-based compound that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with various biological targets, including enzymes and receptors. Studies have shown that t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the progression of cancer. t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. Additionally, t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Studies have shown that t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2, thereby reducing inflammation. Additionally, t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has been shown to have anti-oxidant properties, which may help to protect against oxidative stress-induced damage.
実験室実験の利点と制限
One of the advantages of using t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate in lab experiments is its potent anti-cancer activity, which makes it a useful tool for studying the mechanisms of cancer cell proliferation and apoptosis. Additionally, t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has been shown to have anti-inflammatory and anti-oxidant properties, which may be useful for studying the mechanisms of various inflammatory diseases. However, one of the limitations of using t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate in lab experiments is its potential toxicity, which may limit its use in certain experimental systems.
将来の方向性
There are several future directions for the study of t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate. One area of research is the development of t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate derivatives with improved potency and selectivity for specific biological targets. Another area of research is the investigation of the potential use of t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms of action of t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate and its potential applications in the treatment of various diseases.
科学的研究の応用
T-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate exhibits potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has also been studied for its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
tert-butyl 4-[3-[(3-bromophenyl)methylamino]-4-nitrophenyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN4O4/c1-22(2,3)31-21(28)26-11-9-25(10-12-26)18-7-8-20(27(29)30)19(14-18)24-15-16-5-4-6-17(23)13-16/h4-8,13-14,24H,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEVNPSOCJOUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl 4-(3-(3-bromobenzylamino)-4-nitrophenyl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2675056.png)
![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2675058.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2675060.png)


![2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2675066.png)




![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B2675074.png)
![2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2675075.png)